N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a thienopyrimidine core, which is known for its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process starts with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyethyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHYLPHENYL)TETRADECANAMIDE: This compound shares a similar phenyl group but differs in its overall structure and properties.
Other Thienopyrimidine Derivatives: These compounds have similar cores but different substituents, leading to variations in their biological activity and applications.
Uniqueness
N-(3,5-DIMETHYLPHENYL)-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and acetamide groups, in particular, contribute to its versatility and potential in various research fields.
Properties
Molecular Formula |
C19H23N3O3S2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-12-8-13(2)10-14(9-12)20-16(23)11-27-19-21-15-4-7-26-17(15)18(24)22(19)5-6-25-3/h8-10H,4-7,11H2,1-3H3,(H,20,23) |
InChI Key |
SBWFAAFKSYIOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3)C |
Origin of Product |
United States |
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